

Taltobulin Intermediate-7: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: Taltobulin intermediate-7

Cat. No.: B12373643

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Taltobulin, a potent anti-microtubule agent, with a focus on its synthesis and intermediates. While the specific Chemical Abstracts Service (CAS) number for **Taltobulin intermediate-7** is not readily available in public databases, this document summarizes the known chemical and biological properties of Taltobulin and its other identified synthetic intermediates.

Executive Summary

Taltobulin (also known as HTI-286) is a synthetic analog of the naturally occurring tripeptide hemiasterlin.^{[1][2][3]} It is a powerful inhibitor of tubulin polymerization, a critical process for cell division.^{[1][2]} By disrupting microtubule dynamics, Taltobulin induces mitotic arrest and subsequent apoptosis in cancer cells.^{[1][2]} A key feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of drug resistance in cancer.^{[1][2]} This paper details the available information on Taltobulin's synthesis, mechanism of action, and the characteristics of its known intermediates.

Taltobulin and Its Intermediates

The synthesis of Taltobulin involves a series of chemical intermediates. While the specific structure and properties of "intermediate-7" are not detailed in the available literature, several other intermediates have been identified and characterized.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Role
Taltobulin	228266-40-8	Not specified in results	Not specified in results	Active Pharmaceutical Ingredient
Taltobulin intermediate-1	228266-38-4	Not specified in results	Not specified in results	Synthetic Precursor
Taltobulin intermediate-2	91133-59-4	C ₁₁ H ₁₂ O ₃	192.21	Synthetic Precursor[4]
Taltobulin intermediate-3	610786-69-1	C ₁₁ H ₂₂ ClNO ₂	235.75	Synthetic Precursor[5]
Taltobulin intermediate-6	Not specified in results	Not specified in results	Not specified in results	Synthetic Precursor[6]
(6R)-Taltobulin intermediate-9	Not specified in results	Not specified in results	Not specified in results	Synthetic Precursor
(Rac)-Taltobulin intermediate-1	676487-35-7	Not specified in results	Not specified in results	Racemic Synthetic Precursor

Mechanism of Action: Tubulin Polymerization Inhibition

Taltobulin exerts its potent anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

The mechanism can be summarized as follows:

- **Binding to Tubulin:** Taltobulin binds to tubulin, the protein subunit of microtubules.
- **Inhibition of Polymerization:** This binding event inhibits the polymerization of tubulin into microtubules.[1][2]

- **Disruption of Microtubule Dynamics:** The disruption of the delicate balance between microtubule polymerization and depolymerization leads to dysfunctional mitotic spindles.
- **Mitotic Arrest:** Cells are unable to properly segregate their chromosomes during mitosis and are arrested in the M-phase of the cell cycle.^{[1][2]}
- **Induction of Apoptosis:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.^{[1][2]}



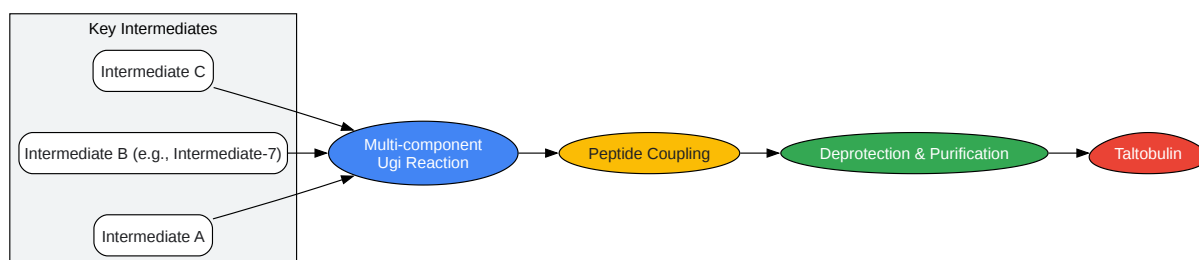
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Caption: Taltobulin's mechanism of action leading to apoptosis.

Synthesis of Taltobulin: An Overview

The total synthesis of Taltobulin has been achieved through various routes, often involving a convergent approach. A notable strategy employs a multi-component Ugi reaction, which allows for the rapid assembly of the core structure.^[3]

While a detailed, step-by-step protocol for the synthesis of each intermediate, including the elusive "intermediate-7," is not publicly available, the general workflow involves the coupling of key fragments to construct the final tripeptide-like molecule.



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Caption: A generalized workflow for the synthesis of Taltobulin.

Experimental Protocols

Detailed experimental protocols for the synthesis of Taltobulin and its intermediates are proprietary and not fully disclosed in the public domain. However, research papers describe the general methodologies used.

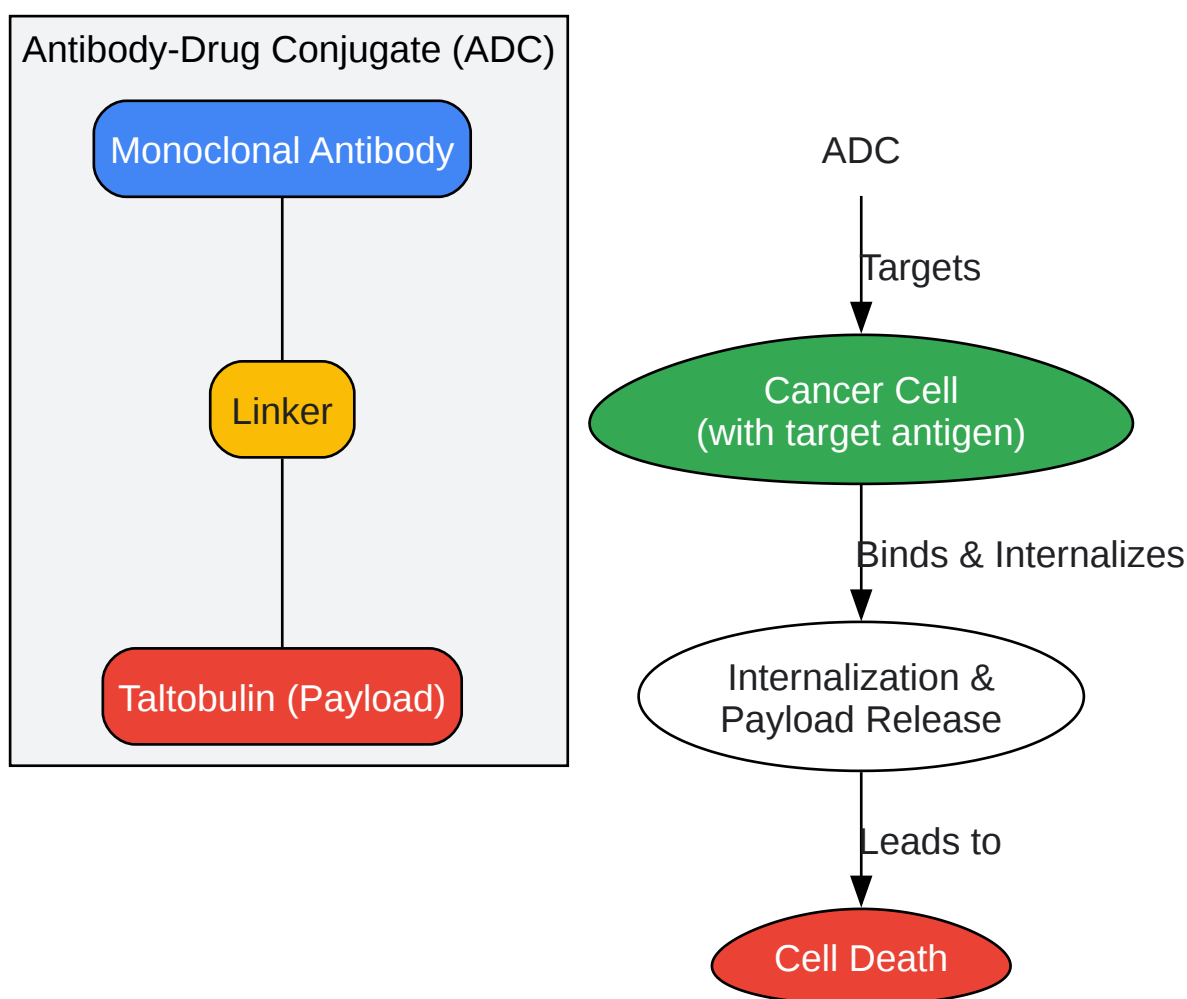
General Method for Peptide Coupling (as described in related syntheses):

- **Dissolution:** The carboxylic acid-containing fragment is dissolved in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
- **Activation:** A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) are added to the solution to activate the carboxylic acid.
- **Amine Addition:** The amine-containing fragment is added to the reaction mixture.
- **Reaction:** The reaction is stirred at room temperature until completion, monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- **Work-up and Purification:** The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified using column chromatography on silica gel.

Applications in Drug Development

Taltobulin's high potency and its efficacy against drug-resistant cancer cell lines make it a promising candidate for further development. A significant area of interest is its use as a cytotoxic payload in antibody-drug conjugates (ADCs).[3] In this application, Taltobulin is attached to a monoclonal antibody that specifically targets a protein expressed on the surface of cancer cells. This targeted delivery system minimizes systemic toxicity and enhances the therapeutic index.



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Caption: The concept of a Taltobulin-based Antibody-Drug Conjugate.

Conclusion

Taltobulin is a highly potent antimicrotule agent with a promising profile for the treatment of various cancers, including those resistant to standard therapies. While the specific details of all its synthetic intermediates, such as "intermediate-7," are not publicly available, the overall synthetic strategies and mechanism of action are well-documented. Further research into optimizing its synthesis and exploring its full potential in targeted therapies like ADCs is warranted. This guide provides a foundational understanding for researchers and drug development professionals working on the next generation of cytotoxic agents.

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